molecular formula C14H12ClN3OS B5707744 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole

3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole

Cat. No.: B5707744
M. Wt: 305.8 g/mol
InChI Key: LFJVHRDTTPMBSX-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole is an organic compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a triazole ring substituted by a phenyl group. The compound is known for its diverse biological activities and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole typically involves the reaction of 3-chlorobenzyl chloride with 5-(2-furyl)-4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like acetone at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted triazoles.

Scientific Research Applications

3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group and a furyl ring makes it a versatile compound for various applications.

Biological Activity

3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antiproliferative, and cytotoxic properties based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14ClN3OS\text{C}_{15}\text{H}_{14}\text{ClN}_{3}\text{OS}

Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that derivatives of 1,2,4-triazoles can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . The compound's ability to reduce oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) further supports its potential as an anti-inflammatory agent.

Table 1: Anti-inflammatory Effects of Triazole Derivatives

CompoundIC50 (µM)Inhibitory Effect
Compound A0.84TNF-α Production
Compound B2.6COX-2 Inhibition
Compound C1.15FLAP Inhibition

Antiproliferative Activity

Several studies have highlighted the antiproliferative effects of triazole derivatives against various cancer cell lines. For example, compounds with similar structures have shown significant cytotoxicity against colorectal cancer cell lines such as HT-29. The mechanism involves interaction with key signaling pathways and enzymes associated with cancer proliferation .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineCompoundIC50 (µM)
HT-29TZ55.710.5
MDA-MB-231TZ53.712.8
PC3TZ3a.715.0

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using various human cancer cell lines. The results indicated low toxicity against normal cell lines while displaying significant activity against cancerous cells.

Table 3: Cytotoxicity Profile

Cell LineIC50 (µM)Toxicity Level
Normal Cells>100Low
MDA-MB-23198.08Moderate
HT-29<20High

Case Studies

A notable study explored the effects of a series of S-substituted triazoles on colorectal cancer cells. The synthesized compounds exhibited varying degrees of cytotoxicity and were found to induce cell cycle arrest in both sub-G0/G1 and G0/G1 phases . This highlights the potential for developing new therapeutic agents based on triazole derivatives.

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-18-13(12-6-3-7-19-12)16-17-14(18)20-9-10-4-2-5-11(15)8-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJVHRDTTPMBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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